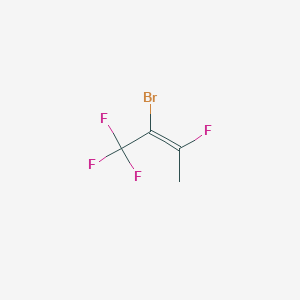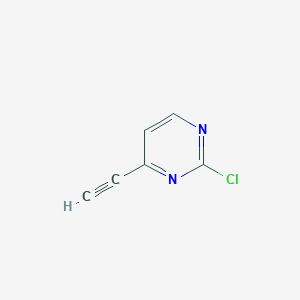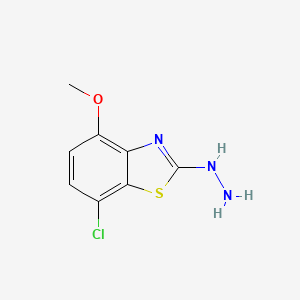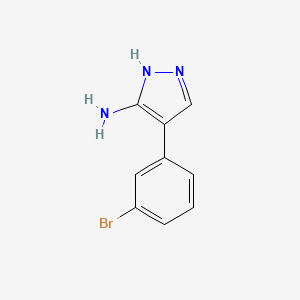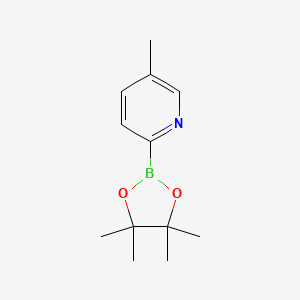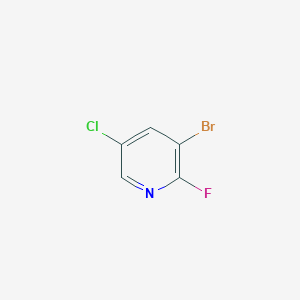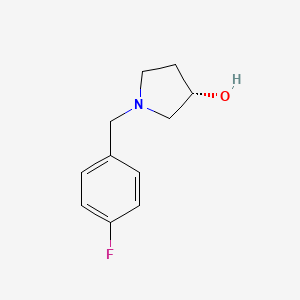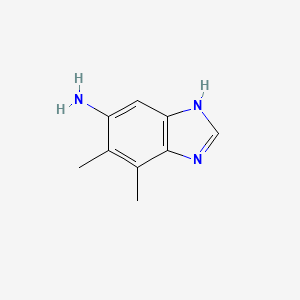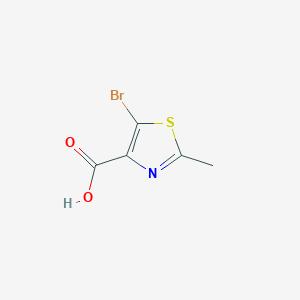
5-Bromo-2-methyl-1,3-thiazole-4-carboxylic acid
Vue d'ensemble
Description
5-Bromo-2-methyl-1,3-thiazole-4-carboxylic acid is a derivative of 4-Thiazolecarboxylic Acid . It is a chemical reagent used in the synthesis of novel benzimidazole analogs as highly potent hypoxia-inducible factor-1α inhibitors that show comparable potency in inhibition of human breast cancer cells .
Synthesis Analysis
Thiazole synthesis involves various methods. One of the methods includes the treatment of 2,5-dibromothiazole with sodium ethoxide followed by hydrogenation over spongy nickel . Another method involves the use of a fluorous Lawesson’s reagent for thionation of amides, 1,4-diketones, N-(2-oxoalkyl)amides, and N,N’-acylhydrazines, which leads to thioamides, thiophenes, 1,3-thiazoles, and 1,3,4-thiadiazoles in high yields .Molecular Structure Analysis
The molecular formula of this compound is C5H4BrNO2S . The average mass is 222.060 Da and the monoisotopic mass is 220.914597 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a refractive index of n20/D 1.5955 and a density of 1.835 at 25 °C .Applications De Recherche Scientifique
Synthesis of Heterocyclic γ-Amino Acids
5-Bromo-2-methyl-1,3-thiazole-4-carboxylic acid plays a crucial role in the synthesis of heterocyclic γ-amino acids. These acids are valuable for mimicking the secondary structures of proteins, such as helices and β-sheets. A study by Mathieu et al. (2015) elaborates on a chemical route for synthesizing these compounds, emphasizing their potential in protein structure design (Mathieu et al., 2015).
Novel Synthesis Methods
The compound is also involved in novel synthesis methods for various chemical compounds. For instance, Baker and Williams (2003) discussed the synthesis of new 2-amino-1,3-thiazole-5-carboxylates using ultrasonic and thermally mediated nucleophilic displacement (Baker & Williams, 2003).
Biological Activity Studies
The compound's derivatives are studied for their biological activities. Jaber, Kyhoiesh, and Jawad (2021) focused on synthesizing and characterizing a metal complex derived from a related compound and its biological activity against certain fungi and bacteria (Jaber et al., 2021).
Synthesis of Methyl Thiazole Carboxylates
Yamada, Fukui, and Nunami (1995) explored a novel method for synthesizing methyl 5-substituted thiazole-4-carboxylates, demonstrating the compound's versatility in chemical synthesis (Yamada et al., 1995).
Synthesis and Antibacterial Studies
The synthesis and antibacterial properties of derivatives of this compound are also a significant area of study. Al Dulaimy et al. (2017) synthesized various derivatives and studied their antibacterial efficacy (Al Dulaimy et al., 2017).
Safety and Hazards
5-Bromo-2-methyl-1,3-thiazole-4-carboxylic acid is classified as Acute Tox. 4 Oral, Eye Dam. 1, Skin Irrit. 2, and STOT SE 3 according to the 2012 OSHA Hazard Communication Standard . It causes skin irritation and serious eye irritation. Precautionary measures include washing thoroughly after handling and wearing protective gloves, clothing, and eye/face protection .
Mécanisme D'action
Mode of action
The mode of action of thiazoles can vary widely depending on their specific structure and the presence of other functional groups. In general, many thiazoles are known to interact with enzymes and receptors in the body, influencing their activity .
Biochemical pathways
Thiazoles are involved in a variety of biochemical pathways. For example, thiazole is a key component of Vitamin B1 (thiamine), which plays a crucial role in energy metabolism .
Result of action
Thiazoles in general have been found to have a wide range of biological activities, including antimicrobial, antifungal, antiviral, and antitumor effects .
Analyse Biochimique
Biochemical Properties
5-Bromo-2-methyl-1,3-thiazole-4-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with xanthine oxidase, an enzyme involved in purine metabolism . The interaction with xanthine oxidase can lead to the inhibition of the enzyme’s activity, thereby affecting the metabolic pathways it regulates. Additionally, this compound can form complexes with metal ions, which may further modulate its biochemical properties and interactions with other biomolecules.
Cellular Effects
The effects of this compound on various cell types and cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of certain kinases and phosphatases, leading to alterations in cell signaling cascades . These changes can affect processes such as cell proliferation, differentiation, and apoptosis. Furthermore, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of specific genes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with specific biomolecules, such as enzymes and receptors . This binding can lead to either inhibition or activation of the target biomolecule’s activity. For instance, the compound’s interaction with xanthine oxidase results in the inhibition of the enzyme’s catalytic activity, thereby affecting the production of uric acid. Additionally, this compound can influence gene expression by binding to transcription factors and modulating their activity, leading to changes in the expression levels of target genes.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to high temperatures or acidic environments . Long-term exposure to this compound has been shown to cause cumulative effects on cellular function, such as alterations in metabolic activity and changes in gene expression patterns.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, the compound may exhibit beneficial effects, such as the modulation of metabolic pathways and the regulation of enzyme activity . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at specific dosage levels.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to purine metabolism . It interacts with enzymes such as xanthine oxidase, influencing the production and breakdown of purine derivatives. The compound’s interaction with these enzymes can affect metabolic flux and alter the levels of various metabolites within the cell. Additionally, this compound may interact with cofactors and other regulatory molecules, further modulating its role in metabolic pathways.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the compound’s movement across cellular membranes and its localization within different cellular compartments. The compound’s distribution can be influenced by factors such as its chemical properties, the presence of binding proteins, and the activity of transporters. Accumulation of this compound in specific tissues or cellular compartments can affect its biological activity and function.
Subcellular Localization
The subcellular localization of this compound is determined by various targeting signals and post-translational modifications . These signals direct the compound to specific compartments or organelles within the cell, where it can exert its biological effects. For example, the compound may be localized to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the mitochondria, where it can affect metabolic processes and energy production.
Propriétés
IUPAC Name |
5-bromo-2-methyl-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrNO2S/c1-2-7-3(5(8)9)4(6)10-2/h1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LACAQBIVCVSXHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(S1)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60668645 | |
| Record name | 5-Bromo-2-methyl-1,3-thiazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60668645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
899897-20-2 | |
| Record name | 5-Bromo-2-methyl-1,3-thiazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60668645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-2-methyl-1,3-thiazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


